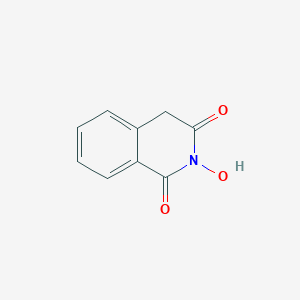

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Description

Properties

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a molecule of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as N-hydroxyhomophthalimide, is a heterocyclic compound that has garnered attention primarily for its role as a scaffold in the development of inhibitors for various enzymes. Notably, it is a key pharmacophore in the design of HIV-1 integrase inhibitors.[1][2][3] The N-hydroxyimide functionality is crucial for its biological activity, acting as a chelating moiety for divalent metal ions in the active sites of target enzymes.[2][4] This guide will focus on the chemical synthesis of this core structure.

Synthetic Pathway Overview

The primary synthetic route to this compound and its derivatives generally commences from homophthalic acid or its anhydride. The synthesis involves the formation of an N-substituted homophthalamic acid, followed by cyclization to yield the desired isoquinoline-1,3-dione ring system.

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Protocol 1: Two-Step Synthesis from Homophthalic Acid

This method is based on the reaction of homophthalic acid with a hydroxylamine derivative, followed by cyclization.

Step 1: Synthesis of 2-(2-Carboxybenzyl)-2-hydroxyacetamide

-

Reagents and Materials:

-

Homophthalic acid

-

Thionyl chloride

-

O-Benzylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

A solution of homophthalic acid (1 equivalent) in thionyl chloride (2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield homophthalic anhydride.

-

The resulting anhydride is dissolved in dichloromethane (DCM).

-

To this solution, O-benzylhydroxylamine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of 1M HCl.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the O-benzyl protected intermediate.

-

Step 2: Cyclization and Deprotection to this compound

-

Reagents and Materials:

-

2-(2-Carboxybenzyl)-2-(benzyloxy)acetamide

-

Acetic anhydride

-

Palladium on carbon (10%)

-

Methanol

-

Ethyl acetate

-

-

Procedure:

-

The intermediate from Step 1 is dissolved in acetic anhydride and heated to reflux for 3 hours.

-

The solvent is removed under reduced pressure to give the crude O-benzyl protected product.

-

This crude product is dissolved in a mixture of methanol and ethyl acetate.

-

10% Palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.

-

The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by recrystallization.

-

Quantitative Data

The following table summarizes key quantitative data for this compound and some of its derivatives, highlighting their biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (HIV-1 Integrase) | IC50 (HIV-1 RNase H) | Reference |

| This compound | C₉H₇NO₃ | 177.16 | 6.32 µM | 5.9 µM | [3] |

| 4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | C₁₄H₁₇NO₃ | 247.29 | Low micromolar | - | [1] |

| 4-(3-Phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione | C₁₈H₁₇NO₃ | 295.33 | Low micromolar | - | [1] |

Mechanism of Action: HIV-1 Integrase Inhibition

The primary biological target of this compound derivatives is HIV-1 integrase. The N-hydroxyimide moiety chelates the divalent magnesium ions in the enzyme's active site, which are essential for its catalytic activity. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the integration of the viral genome into the host cell's DNA.

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound, a valuable scaffold in medicinal chemistry. The experimental protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers working on the development of novel therapeutics, particularly in the field of antiretroviral drug discovery. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives for structure-activity relationship studies.

References

- 1. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its activity as a dual inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) and Ribonuclease H (RNase H).[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of its physicochemical and biological data. Furthermore, the mechanism of action is visualized through signaling pathway diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

This compound, also known as HID, possesses a unique structural scaffold that is crucial for its biological activity. The presence of the N-hydroxyimide moiety allows it to chelate divalent metal ions, which is central to its inhibitory mechanism against metalloenzymes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| CAS Number | 6890-08-0 | [3] |

| Appearance | Orange block-like crystals | [4] |

| Melting Point | Not explicitly reported, but crystalline at room temperature. | [4] |

| Solubility | Soluble in acetone. | [4] |

| Tautomeric Form | Exists in the diketo form in the solid state. | [4] |

Spectroscopic and Crystallographic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

| Data Type | Key Findings | Reference |

| ¹H NMR | Aromatic protons, methylene protons, and a hydroxyl proton are expected. Specific shifts and coupling constants are not readily available in the public domain. | |

| ¹³C NMR | Carbonyl carbons, aromatic carbons, and a methylene carbon are expected. Specific chemical shifts are not readily available in the public domain. | |

| Mass Spectrometry | The monoisotopic mass is 177.042593085 Da. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds are expected. | |

| X-ray Crystallography | Crystal System: Monoclinic, Space Group: P2₁/n. The isoquinoline unit is approximately planar. Molecules form inversion dimers through O-H···O hydrogen bonds. | [4] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the formation of a protected precursor, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, followed by its deprotection.[4][5]

Experimental Protocol: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

This precursor is synthesized via the condensation of homophthalic acid with O-benzylhydroxylamine.[5]

-

Reagents and Equipment:

-

Homophthalic acid

-

O-benzylhydroxylamine

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

-

Procedure:

-

A mixture of homophthalic acid and O-benzylhydroxylamine in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione as a solid.[5]

-

Experimental Protocol: Synthesis of this compound

The final compound is obtained by the deprotection of the benzyloxy group from the precursor.[4]

-

Reagents and Equipment:

-

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

-

Boron tribromide (BBr₃)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

A solution of boron tribromide in DCM is added dropwise to the cooled solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.[4]

-

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of two critical enzymes in the HIV-1 replication cycle: integrase and the RNase H domain of reverse transcriptase.[1][2]

Inhibition of HIV-1 Integrase

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. This process involves two key catalytic steps: 3'-processing and strand transfer. This compound inhibits both of these steps.[6] The mechanism of inhibition involves the chelation of two divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This binding prevents the enzyme from interacting with the viral DNA, thereby blocking the integration process.

Inhibition of HIV-1 RNase H

The RNase H domain of the HIV-1 reverse transcriptase is responsible for degrading the RNA strand of the RNA:DNA hybrid that is formed during reverse transcription. This is an essential step for the synthesis of the second DNA strand. Similar to its action on integrase, this compound inhibits RNase H by chelating the two metal ions in its active site.[7]

Biological Activity Data

| Target | Assay | IC₅₀ (µM) | Reference |

| HIV-1 Integrase | Strand Transfer | 6.32 | [8] |

| HIV-1 RNase H | RNase H activity | 5.9 | [8] |

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the inhibitory activity of this compound against HIV-1 integrase and RNase H.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Materials:

-

Recombinant HIV-1 integrase

-

Donor substrate DNA (DS DNA) mimicking the viral DNA end, typically biotinylated

-

Target substrate DNA (TS DNA)

-

Streptavidin-coated 96-well plates

-

Assay buffer (containing a suitable buffer, salt, and a divalent cation like Mg²⁺)

-

Detection antibody (e.g., HRP-conjugated)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop solution

-

-

Procedure:

-

Coat the streptavidin-coated 96-well plate with biotinylated DS DNA.

-

Wash the plate to remove unbound DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

-

Wash the plate to remove unbound integrase.

-

Add the test compound (this compound) at various concentrations and incubate.

-

Add the TS DNA to initiate the strand transfer reaction and incubate.

-

Wash the plate to remove unintegrated DNA.

-

Add the detection antibody and incubate.

-

Wash the plate and add the enzyme substrate.

-

Stop the reaction and measure the absorbance or fluorescence to quantify the amount of strand transfer.

-

Calculate the IC₅₀ value from the dose-response curve.

-

HIV-1 RNase H Inhibition Assay

This assay measures the degradation of the RNA strand in an RNA:DNA hybrid substrate.

-

Materials:

-

Recombinant HIV-1 reverse transcriptase (containing the RNase H domain)

-

RNA:DNA hybrid substrate (e.g., with a fluorescent label on the RNA and a quencher on the DNA)

-

Assay buffer (containing a suitable buffer, salt, DTT, and a divalent cation like Mg²⁺)

-

96-well plates

-

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the recombinant HIV-1 reverse transcriptase and incubate.

-

Initiate the reaction by adding the RNA:DNA hybrid substrate.

-

Monitor the increase in fluorescence over time as the RNA strand is cleaved, separating the fluorophore from the quencher.

-

Determine the initial reaction rates at different inhibitor concentrations.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Visualizations

HIV-1 Integration Pathway and Inhibition

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

Caption: HIV-1 integration pathway and points of inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening potential inhibitors of HIV-1 integrase.

Caption: General workflow for HIV-1 integrase inhibitor screening.

Conclusion

This compound represents a promising scaffold for the development of antiviral agents, particularly for the treatment of HIV-1 infection. Its ability to dually inhibit two essential viral enzymes, integrase and RNase H, through a well-defined mechanism of metal chelation, makes it a valuable lead compound for further optimization. The synthetic route is accessible, and the biological activity can be reliably assessed using established in vitro assays. Further research focusing on improving the therapeutic index and exploring structure-activity relationships of this class of compounds is warranted to unlock their full clinical potential.

References

- 1. Design, synthesis, and biological evaluation of a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as dual inhibitors of human immunodeficiency virus type 1 integrase and the reverse transcriptase RNase H domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO3 | CID 514100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives have emerged as a significant class of bioactive compounds, primarily recognized for their potent antiviral properties. The core mechanism of action of these compounds lies in their ability to inhibit crucial metalloenzymes involved in viral replication. The characteristic N-hydroxyimide moiety within the HID scaffold functions as a bidentate chelator of divalent metal ions, particularly magnesium (Mg²⁺), which are essential cofactors for the catalytic activity of enzymes like HIV-1 integrase and the Ribonuclease H (RNase H) domain of reverse transcriptase. By sequestering these metal ions in the enzyme's active site, HID compounds effectively block their enzymatic function, thereby halting the viral life cycle. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Divalent Metal Ion Chelation

The primary mechanism of action for this compound and its analogs is the inhibition of viral metalloenzymes through the chelation of essential divalent metal ions in their active sites.[1] The N-hydroxyimide functional group is a key pharmacophore that coordinates with two metal ions, typically Mg²⁺, which are critical for the catalytic function of target enzymes such as HIV-1 integrase and Ribonuclease H.[2][3] This interaction disrupts the normal enzymatic process, leading to the inhibition of viral replication.

Inhibition of HIV-1 Integrase

HIV-1 integrase (IN) is a viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[4] The catalytic activity of IN is dependent on two Mg²⁺ ions in its active site. HID derivatives act as HIV-1 integrase strand transfer inhibitors (INSTIs) by binding to these metal ions.[5][6] This binding prevents the enzyme from catalyzing both the 3'-processing of the viral DNA and the subsequent strand transfer reaction.[4][5] Notably, certain derivatives of this compound have shown a high barrier to the development of viral resistance.[5][6]

Inhibition of Ribonuclease H (RNase H)

Ribonuclease H is a domain of the reverse transcriptase (RT) enzyme in retroviruses like HIV and is also a key enzyme in Hepatitis B Virus (HBV). Its function is to degrade the RNA strand of RNA:DNA hybrids during reverse transcription. This activity is also dependent on the presence of divalent metal ions in the active site. This compound and its analogs have been shown to inhibit the RNase H activity of both HIV-1 RT and HBV.[1][7][8][9][10] By chelating the metal ions in the RNase H active site, these compounds prevent the degradation of the RNA template, thereby halting the process of viral DNA synthesis.[8][9]

Signaling Pathways and Inhibitory Action

The following diagram illustrates the points of intervention of this compound in the HIV-1 replication cycle.

The proposed mechanism of metal ion chelation within the enzyme active site is depicted below.

Quantitative Data on Biological Activity

The inhibitory activity of this compound and its derivatives has been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibitory Activity against HIV-1 Enzymes and Replication

| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| This compound | HIV-1 Integrase (IN) | 6.32 | > CC₅₀ | High | [7][10] |

| This compound | HIV-1 RT RNase H | 5.9 | > CC₅₀ | High | [7][10] |

| 4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase (IN) | Low micromolar | - | High | [2] |

| 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase (IN) | Low micromolar | - | High | [2] |

| MB-76 (a HID derivative) | HIV-1 Integrase (IN) | Potent | Active against WT and resistant strains | Low | [6] |

| 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides | HIV-1 Integrase (IN) | Low nanomolar | Low micromolar | - | [4] |

Table 2: Inhibitory Activity against Hepatitis B Virus (HBV)

| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index | Reference |

| This compound | HBV RNase H | 28.1 | 4.2 | 75 | ~18 | [8][9] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

HIV-1 Integrase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a labeled viral DNA substrate, a target DNA substrate, and MgCl₂ in a suitable buffer.

-

Compound Addition: The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with only the solvent is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specific time to allow for the 3'-processing and strand transfer steps of integration.

-

Reaction Termination: The reaction is stopped by adding a chelating agent (e.g., EDTA) and a loading dye.

-

Product Analysis: The reaction products are separated by size using polyacrylamide gel electrophoresis. The labeled DNA is visualized, for example, by autoradiography if a radioactive label was used.

-

Data Analysis: The amount of integration product is quantified, and the concentration of the test compound that inhibits 50% of the enzymatic activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

RNase H Inhibition Assay

This assay measures the inhibition of the RNase H activity of reverse transcriptase.

Methodology:

-

Substrate Preparation: A hybrid substrate consisting of a radiolabeled RNA strand and a complementary DNA strand is prepared.

-

Reaction Setup: The reaction mixture includes the purified reverse transcriptase (or its isolated RNase H domain), the RNA/DNA hybrid substrate, and MgCl₂ in a suitable buffer.

-

Compound Addition: The this compound derivative is added at various concentrations.

-

Incubation: The mixture is incubated at 37°C to allow the RNase H to degrade the RNA strand.

-

Product Precipitation: The reaction is stopped, and the remaining undigested RNA is precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The amount of radioactivity in the supernatant (corresponding to the degraded RNA fragments) is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value is calculated by determining the compound concentration that results in a 50% reduction in RNase H activity.

Cell-Based Antiviral Assay (e.g., for HIV-1)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Methodology:

-

Cell Seeding: A susceptible cell line (e.g., MT-4 T-cells) is seeded in a multi-well plate.

-

Compound Addition: The test compound is added to the cells at various concentrations.

-

Viral Infection: The cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Measurement of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as measuring the activity of reverse transcriptase in the cell culture supernatant or quantifying the amount of a viral protein like p24 antigen using an ELISA.

-

Data Analysis: The effective concentration that inhibits 50% of viral replication (EC₅₀) is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compound to the host cells.

Methodology:

-

Cell Seeding and Compound Addition: Uninfected cells are treated with the compound at the same concentrations used in the antiviral assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: The cytotoxic concentration that reduces cell viability by 50% (CC₅₀) is determined. The therapeutic index (TI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Conclusion

This compound and its derivatives represent a promising class of enzyme inhibitors with a well-defined mechanism of action centered on the chelation of divalent metal ions in the active sites of viral metalloenzymes. Their demonstrated activity against HIV-1 integrase and both HIV-1 and HBV RNase H highlights their potential as broad-spectrum antiviral agents. While challenges such as cellular cytotoxicity have been noted for some compounds, the HID scaffold provides a valuable foundation for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.[2] Further research focusing on optimizing the structure-activity relationship and structure-toxicity relationship is warranted to fully exploit the therapeutic potential of this chemical class.

References

- 1. Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyisoquinoline-1,3(2H, 4H)diones (HQDs), novel inhibitors of the HIV integrase catalytic activity with a high barrier to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hepatitis B virus replication is blocked by a this compound (HID) inhibitor of the viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatitis B Virus replication is blocked by a this compound (HID) inhibitor of the viral ribonuclease H activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

Unveiling the Solid-State Architecture of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a molecule of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed structural data and experimental context.

Crystallographic Data Summary

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system. The molecule exists in the diketo form, and the isoquinoline unit is nearly planar. In the crystal lattice, molecules form inversion dimers through intermolecular O—H⋯O hydrogen bonds.[1][2] These dimers are further organized into layers via stacking interactions.[1]

For ease of comparison and reference, the key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Molecular Weight (Mr) | 177.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.336 (5) |

| b (Å) | 8.666 (4) |

| c (Å) | 7.052 (7) |

| β (°) | 104.19 (5) |

| Volume (ų) | 730.8 (9) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 100 |

| R-factor | 0.032 |

| wR-factor | 0.089 |

Experimental Protocols

The successful crystallization of this compound is a critical step for its structural elucidation. The following sections detail the methodologies for its synthesis and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound is achieved through the deprotection of a benzyloxy precursor. A common synthetic route involves the condensation of homophthalic acid with O-benzylhydroxylamine.[3] The resulting intermediate, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, is then deprotected using boron tribromide to yield this compound.[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on a Rigaku AFC-7R diffractometer.[1] A total of 3873 reflections were measured, of which 1650 were independent. The structure was solved and refined using established crystallographic software packages.[3]

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized as potent inhibitors of various metalloenzymes. Notably, they have been shown to inhibit HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT).[4][5][6] The inhibitory activity is attributed to the N-hydroxyimide moiety, which acts as a two-metal binding pharmacophore, chelating essential metal ions in the enzyme's active site.[7] This chelation disrupts the normal catalytic function of the enzyme, thereby inhibiting viral replication.[8]

The following diagram illustrates the general mechanism of action of this compound as an enzyme inhibitor.

Caption: Enzyme inhibition by this compound.

The following diagram outlines the experimental workflow from synthesis to structural and functional analysis.

Caption: From synthesis to structure-activity relationship analysis.

References

- 1. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A 2-Hydroxyisoquinoline-1,3-Dione Active-Site RNase H Inhibitor Binds in Multiple Modes to HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis B virus replication is blocked by a this compound (HID) inhibitor of the viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metal Chelating Properties of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxyisoquinoline-1,3(2H,4H)-dione is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against a range of metalloenzymes. This activity is intrinsically linked to its ability to chelate divalent metal ions, particularly magnesium (Mg²⁺), which are essential cofactors for these enzymes. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

This compound, a scaffold of significant pharmacological interest, has been identified as a potent inhibitor of several viral enzymes, including HIV-1 integrase, HIV-1 reverse transcriptase (RT) associated ribonuclease H (RNase H), and Hepatitis B Virus (HBV) RNase H.[1][2] The core of its inhibitory action lies in the chelation of essential metal ions within the active sites of these enzymes.[3] Understanding the specifics of these metal-ligand interactions is paramount for the rational design and development of novel therapeutics based on this scaffold.

Quantitative Data on Biological Activity and Metal Chelation

The biological efficacy of this compound and its derivatives is well-documented. The following tables summarize the key inhibitory concentrations and observed metal-ligand stoichiometries.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| HIV-1 Integrase (IN) | 6.32 | - | [2] |

| HIV-1 RT RNase H | 5.9 | - | [2] |

| HBV RNase H | 28.1 | 4.2 | [1][4] |

Table 2: Metal Chelation Stoichiometry

| Metal Ion | Ligand-to-Metal Ratio | Method | Reference |

| Mg²⁺ | 1:1 and 2:1 | Physicochemical studies | [5] |

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism by which this compound exerts its antiviral effects is through the chelation of divalent metal ions, typically Mg²⁺, which are crucial for the catalytic activity of target enzymes like HIV-1 integrase and RNase H. The N-hydroxyimide moiety of the compound forms a coordination complex with the metal ions in the enzyme's active site, rendering the enzyme inactive.

Experimental Protocols for Characterizing Metal Chelation

The following are generalized experimental protocols that can be employed to determine the metal chelating properties of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of homophthalic anhydride with a hydroxylamine derivative. For instance, one method involves the deprotection of 2-benzyloxyisoquinoline-1,3(2H,4H)-dione using boron tribromide to yield the final product.[6] Another approach describes the reaction of homophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate and acetic acid.[7]

Determination of Metal-Ligand Stoichiometry and Stability Constants

a) UV-Visible Spectrophotometry

This technique is widely used to study the binding properties of compounds with metal ions.

-

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. By monitoring these changes upon titration with a metal salt, one can determine the stoichiometry and stability constant of the complex.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer.

-

Record the UV-Vis spectrum of the ligand solution.

-

Incrementally add aliquots of a stock solution of the metal salt (e.g., MgCl₂) to the ligand solution.

-

Record the UV-Vis spectrum after each addition, ensuring equilibrium is reached.

-

Analyze the changes in absorbance at specific wavelengths to determine the binding stoichiometry using methods like Job's plot or the mole-ratio method.

-

The stability constant (K) can be calculated by fitting the titration data to appropriate binding models.

-

b) Potentiometric Titration

This method is used to determine the formation constants of metal complexes in solution.

-

Principle: The formation of a metal-ligand complex can involve the displacement of protons from the ligand, leading to a change in the solution's pH. By titrating a solution containing the ligand and a metal ion with a standard base, the stability constants can be determined.

-

Methodology:

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a solution containing a known concentration of this compound and the metal ion of interest in a constant ionic strength medium.

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH after each addition of the titrant.

-

Plot the titration curve (pH vs. volume of base added).

-

Use appropriate software to analyze the titration data and calculate the stepwise and overall stability constants (β) of the metal-ligand complexes.

-

Conclusion

This compound represents a promising scaffold for the development of novel metalloenzyme inhibitors. Its biological activity is unequivocally linked to its metal chelating properties. While existing data confirms its ability to bind Mg²⁺ in 1:1 and 2:1 stoichiometries, further research is warranted to establish a comprehensive profile of its stability constants with a broader range of physiologically relevant metal ions. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be crucial for optimizing the therapeutic potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H7NO3 | CID 514100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Tautomerism of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the tautomeric forms of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a key scaffold in medicinal chemistry. This guide details the structural evidence, influential factors, experimental protocols for analysis, and implications for drug design.

Introduction

This compound is a heterocyclic compound featuring an N-hydroxyimide moiety. This scaffold is of significant interest in drug development, notably as a foundational structure for inhibitors of metalloenzymes. Derivatives have shown potent activity against HIV-1 integrase and the RNase H domain of reverse transcriptase[1][2]. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and their ability to chelate metal cofactors, which is in turn dictated by their tautomeric form.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical phenomenon in organic chemistry and pharmacology[3]. For this compound, several tautomeric forms are possible, involving classic keto-enol systems and the N-hydroxy group. Understanding the predominant tautomer in different environments (solid-state, various solvents) is crucial for rational drug design, as different tautomers present distinct pharmacophoric features, such as hydrogen bond donors/acceptors and overall polarity. This guide provides a detailed analysis of the tautomerism of this important scaffold.

Potential Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the diketo form and two potential enol forms, arising from the migration of a proton from the C4 position. A further equilibrium can involve the N-hydroxy group, leading to an oxime-like tautomer.

Caption: Potential keto-enol tautomeric equilibria for this compound.

Experimental and Computational Evidence

The determination of the predominant tautomeric form relies on a combination of solid-state analysis, solution-state spectroscopy, and computational modeling.

Solid-State Analysis: X-ray Crystallography

Crystallographic studies provide definitive evidence for the structure in the solid state. X-ray diffraction analysis of this compound has unequivocally shown that the molecule exists in the diketo form (A) .[4][5] The isoquinoline ring system is nearly planar, and in the crystal lattice, molecules form inversion dimers linked by intermolecular O-H···O hydrogen bonds between the N-hydroxy group of one molecule and a carbonyl oxygen of another.[4][5]

| Parameter | Value | Reference |

| Chemical Formula | C₉H₇NO₃ | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | |

| a (Å) | 12.336 (5) | [4] |

| b (Å) | 8.666 (4) | [4] |

| c (Å) | 7.052 (7) | [4] |

| β (°) | 104.19 (5) | [4] |

| Volume (ų) | 730.8 (9) | [4] |

| Predominant Form | Diketo | [4][5] |

| Table 1: Summary of crystallographic data for this compound. |

Solution-State Analysis: Spectroscopic Methods

In solution, the tautomeric equilibrium can be influenced by the solvent. While detailed tautomerism studies for this specific molecule are not widely published, the principles can be inferred from related cyclic β-diones and quinolones.[6][7][8] Spectroscopic methods are the primary tools for this analysis.

-

¹H NMR Spectroscopy: The diketo form would show a characteristic singlet for the two protons at the C4 position (a methylene group flanked by two carbonyls). The enol forms would exhibit a vinyl proton signal instead of the methylene signal, and a new signal for the enolic hydroxyl proton, which is often broad and solvent-dependent.[9]

-

¹³C NMR Spectroscopy: The presence of the diketo form is confirmed by two carbonyl carbon signals. In the enol form, one of these signals would be replaced by signals corresponding to C=C-OH carbons, which appear at different chemical shifts.[10]

-

IR Spectroscopy: The diketo form is characterized by two distinct C=O stretching frequencies. The enol form would show a C=O stretch, a C=C stretch, and a broad O-H stretch.

| Tautomer | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) | Expected IR Key Bands (cm⁻¹) |

| Diketo (A) | ~3.5-4.0 (s, 2H, -CH₂-) | >190 (C1=O), >190 (C3=O) | ~1720 (C=O), ~1680 (C=O) |

| Enol (B/C) | ~5.0-6.0 (s, 1H, =CH-), >10 (s, 1H, -OH) | ~170 (C=O), ~100 (=CH-), ~160 (=C-OH) | ~3400 (broad, OH), ~1650 (C=O), ~1600 (C=C) |

| Table 2: Predicted spectroscopic signatures for the tautomers of this compound. |

Studies on related cyclic β-diketones show that polar, aprotic solvents like DMSO can favor the keto form, while non-polar solvents like chloroform may shift the equilibrium towards the enol form.[11] Protic solvents can further influence the equilibrium by forming hydrogen bonds with both tautomers.[12]

Computational Studies

Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of tautomers in both the gas phase and solution (using continuum solvent models like PCM).[13][14] For related N-hydroxy systems and cyclic diketones, computational studies have shown:

-

The energy barrier for interconversion can be high in the absence of a catalyst (like water), making the tautomers potentially separable at low temperatures.[13][15]

-

Solvent-assisted proton transfer, especially with protic solvents like water, can significantly lower the activation energy barrier for tautomerization.[13][15]

-

The diketo form is often more stable than the enol form, but this can be reversed by factors like extended conjugation or the formation of strong intramolecular hydrogen bonds, which is not possible in this specific cyclic system.[12]

Caption: Workflow for computational analysis of tautomer stability using DFT.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved via the cyclization of an amide precursor, which is derived from homophthalic acid.[16] A common route involves the deprotection of a 2-benzyloxy precursor.[4]

Protocol: Synthesis via Deprotection

-

Precursor Synthesis: 2-Benzyloxyisoquinoline-1,3(2H,4H)-dione is synthesized by coupling O-benzylhydroxylamine with homophthalic acid followed by cyclization.[16]

-

Deprotection: The 2-benzyloxy precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide (BBr₃) in dichloromethane is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS indicates the completion of the reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of water or methanol.

-

Extraction & Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield the title compound.[4]

Caption: General workflow for the synthesis of the title compound via deprotection.

Protocol for NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate solvent effects.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Signal Assignment: Assign peaks to specific protons and carbons for each tautomer present in the mixture. 2D NMR techniques (COSY, HSQC) can aid in unambiguous assignment.

-

Quantification: Determine the molar ratio of the tautomers by integrating the well-resolved, non-overlapping signals corresponding to each form (e.g., the methylene signal of the keto form vs. the vinyl proton of the enol form in the ¹H spectrum).[6][9]

-

Variable Temperature (VT) NMR: To study the thermodynamics of the interconversion, record spectra at different temperatures. This can provide information on the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

Implications for Drug Development

The tautomeric state of this compound is critical for its function as an enzyme inhibitor, particularly for those that utilize divalent metal ions (e.g., Mg²⁺) in their active site, such as HIV-1 integrase.[1][16]

-

Chelation: The N-hydroxyimide moiety is a known metal-chelating pharmacophore. The specific tautomer present will determine the precise geometry and electronic properties of the chelating atoms, directly impacting the affinity and orientation of the inhibitor within the enzyme's active site.

-

Receptor Binding: Tautomers have different hydrogen bond donor/acceptor patterns. The diketo form has two carbonyl oxygens as H-bond acceptors and one N-OH as an H-bond donor. An enol form replaces one acceptor with a new donor (the enolic OH) and changes the hybridization and planarity of the ring. These differences can dramatically alter the binding interactions with amino acid residues in the target protein.

-

Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa. These properties affect the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, influencing its solubility, membrane permeability, and overall bioavailability.

Caption: Tautomerism alters pharmacophoric features, leading to different binding modes.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry and medicinal application. Solid-state evidence confirms the predominance of the diketo form, a structure stabilized by intermolecular hydrogen bonding in the crystal lattice. However, in solution, a dynamic equilibrium with enol forms is possible, influenced by factors such as solvent polarity and temperature. For researchers in drug development, a thorough characterization of this tautomeric behavior using spectroscopic and computational methods is essential. This understanding allows for the fine-tuning of molecular properties to optimize interactions with biological targets and improve the overall efficacy and pharmacokinetic profile of potential drug candidates based on this versatile scaffold.

References

- 1. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Computational Docking of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) is a privileged scaffold in medicinal chemistry, recognized for its potent inhibitory activity against various metalloenzymes.[1] Its core structure possesses a distinct N-hydroxyimide functionality, which acts as an effective chelating motif for divalent metal cations, such as Mg²⁺, that are crucial for the catalytic activity of these enzymes.[2][3] This property has positioned HID and its derivatives as promising candidates for the development of novel therapeutics, particularly in the antiviral field.

Key viral enzymes targeted by this class of compounds include HIV-1 Integrase (IN) and the Ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase (RT).[3][4] More recently, its activity against Hepatitis B Virus (HBV) RNase H has also been established, highlighting its potential as a broad-spectrum antiviral agent.[5]

Computational docking has emerged as an indispensable tool in the study of HID derivatives. It provides critical insights into their binding modes, helps elucidate structure-activity relationships (SAR), and guides the rational design of new analogues with enhanced potency, selectivity, and improved pharmacological profiles. This guide provides a comprehensive overview of the computational docking of the HID scaffold, detailing common methodologies, summarizing key findings, and visualizing the intricate molecular interactions that govern its inhibitory action.

Core Biological Targets and Mechanism of Action

The primary mechanism of action for the this compound scaffold is the inhibition of viral metalloenzymes through the chelation of essential metal cofactors in the enzyme's active site.

Key Targets:

-

HIV-1 Integrase (IN): This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. IN's active site contains two Mg²⁺ ions that are essential for its catalytic functions: 3'-processing and strand transfer. HID derivatives potently block both of these reactions.[6]

-

HIV-1 and HBV Ribonuclease H (RNase H): This enzymatic domain is responsible for degrading the RNA strand of the RNA:DNA hybrid formed during reverse transcription. This cleavage is necessary for the synthesis of the second DNA strand. The RNase H active site also relies on divalent metal cations for its function.[4][5]

The HID scaffold's N-hydroxyimide group forms a pharmacophore that coordinates with the two metal ions in the active site, effectively incapacitating the enzyme.

Computational Docking: A Standardized Workflow

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand (like an HID derivative) to its protein target. A typical workflow involves several key stages, from preparing the molecules to analyzing the final results.

Detailed Methodologies

This section outlines the specific protocols and considerations for docking this compound derivatives against their viral targets.

Experimental Protocols

1. Target Protein Preparation

-

Structure Acquisition: High-resolution crystal structures of the target enzyme are retrieved from the Protein Data Bank (PDB). Due to the challenges in crystallizing HIV-1 integrase, the prototype foamy virus (PFV) intasome is frequently used as a reliable surrogate.[3][7][8] A common PDB entry for this purpose is 3OYA.[7]

-

Receptor Cleaning: The initial PDB file is processed to remove all non-essential components, such as water molecules, co-solvents, and any pre-existing ligands.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues (especially histidine) are assigned based on the physiological pH. Atomic charges are assigned using a standard force field (e.g., AMBER, CHARMM).

2. Ligand Preparation

-

Structure Generation: The 2D structures of HID and its analogues are drawn using chemical sketchers and then converted into 3D structures.

-

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

-

Charge Calculation: Partial atomic charges are calculated for the ligand atoms.

3. Docking Simulation

-

Software: A variety of software packages can be employed, including AutoDock Vina, GOLD, Glide, and MOE (Molecular Operating Environment). The choice often depends on the specific algorithm and scoring function preferred by the researchers.[7]

-

Grid Generation: A docking grid or box is defined to specify the search space for the ligand. This grid is centered on the active site of the enzyme, ensuring it encompasses the key catalytic residues and the essential metal cofactors (e.g., the Mg²⁺ ions).

-

Algorithm Execution: The docking algorithm systematically samples different conformations and orientations (poses) of the ligand within the defined active site. This process is guided by a scoring function that estimates the binding affinity for each pose.

4. Post-Docking Analysis

-

Scoring and Ranking: The generated poses are ranked based on their docking scores, which represent the predicted free energy of binding. The top-ranked poses are selected for further analysis.

-

Visual Inspection: The best-scoring poses are visually inspected to assess their plausibility. Key interactions are analyzed, including:

-

Metal Chelation: The primary interaction involves the coordination of the N-hydroxy and carbonyl oxygens of the HID core with the two Mg²⁺ ions in the active site.[8]

-

Hydrogen Bonding: Interactions with backbone or side-chain atoms of key catalytic residues.

-

Hydrophobic/Aromatic Interactions: Interactions between aromatic rings of the ligand and hydrophobic pockets within the active site.

-

Inhibition Mechanisms Visualized

The following diagrams illustrate the mechanism of action of HID derivatives at the molecular level, based on docking and experimental data.

HIV-1 Integrase Inhibition Pathway

HIV-1 integrase requires two Mg²⁺ ions to catalyze two sequential reactions: 3'-processing (cleavage of a dinucleotide from the viral DNA ends) and strand transfer (joining the viral DNA to the host DNA). HID inhibitors block both steps by chelating these ions.

HIV-1 RNase H Inhibition Pathway

During reverse transcription, RNase H degrades the viral RNA from the newly formed RNA:DNA hybrid. This process is also dependent on metal ions in the active site. HID inhibitors bind to this site, preventing RNA cleavage and halting the viral replication cycle.

Quantitative Data and Structure-Activity Relationships (SAR)

Computational and experimental studies have generated valuable data on the inhibitory potency of the parent HID scaffold and its derivatives.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (SI) | Citation(s) |

| HIV-1 Integrase (IN) | ~low micromolar | - | - | - | [3] |

| HIV-1 RT RNase H | Poor Inhibition | - | High Cytotoxicity | - | [3] |

| HBV RNase H | 28.1 | 4.2 | 75 | ~18 | [5] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Summary of Structure-Activity Relationships (SAR) for HID Derivatives

| Substitution Position | Modification | Effect on Activity | Key Findings | Citation(s) |

| Position 4 | Alkyl/Arylalkyl groups (e.g., pentyl, phenylpropyl) | Slightly improved IN inhibition. | Modest gains in potency against HIV-1 Integrase were observed. | [3] |

| Position 4 | Carboxamido side chains | Highly beneficial for IN inhibition and antiviral activity. | Led to derivatives with low nanomolar IC₅₀ values against IN and reproducible low micromolar anti-HIV activity. | [2] |

| Position 7 | Electron-withdrawing groups (e.g., Nitro) | Noticeable improvement in antiviral potency. | Resulted in compounds with low nanomolar anti-HIV potencies and favorable therapeutic indexes. | [9] |

| General | N-Hydroxyimide core | Essential for activity. | The ability to chelate divalent metal cations is the cornerstone of the inhibitory mechanism. | [2] |

Conclusion

The this compound scaffold is a validated and versatile starting point for the development of potent inhibitors against viral metalloenzymes. Computational docking has been instrumental in this process, providing a detailed molecular understanding of how these compounds function and enabling the rational design of next-generation inhibitors. Docking studies consistently show that the core HID pharmacophore anchors to the catalytic metal ions, while substitutions at positions 4 and 7 can be tailored to exploit surrounding pockets in the active site, thereby enhancing potency and specificity.

While promising, a recurring challenge with this class of compounds is cellular cytotoxicity, which has limited their clinical application.[3] Future research, guided by precise in silico modeling and docking, will be critical to designing new derivatives that retain high antiviral potency while minimizing off-target effects and cellular toxicity, ultimately paving the way for their development as effective therapeutic agents.

References

- 1. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 2-Hydroxyisoquinoline-1,3-Dione Active-Site RNase H Inhibitor Binds in Multiple Modes to HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis B virus replication is blocked by a this compound (HID) inhibitor of the viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyisoquinoline-1,3(2H, 4H)diones (HQDs), novel inhibitors of the HIV integrase catalytic activity with a high barrier to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a core scaffold in medicinal chemistry, notably for its role in the development of HIV-1 integrase inhibitors. The stability of this molecule, particularly its tautomeric forms, is a critical determinant of its biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical studies on the stability of this compound, drawing upon established computational methodologies and findings from analogous heterocyclic systems. While direct computational studies on this specific molecule are not extensively reported in publicly accessible literature, this guide constructs a robust theoretical framework based on crystallographic data and computational studies of related compounds.

Introduction

The this compound scaffold is of significant interest due to its metal-chelating properties, which are fundamental to its inhibitory action against various enzymes. The molecule can exist in several tautomeric forms, primarily through keto-enol tautomerism. The equilibrium between these tautomers can be influenced by environmental factors such as the solvent and the presence of metal ions. Understanding the relative stability of these tautomers is paramount for rational drug design and the prediction of molecular behavior in biological systems.

Experimental evidence from X-ray crystallography has definitively shown that this compound exists in the diketo form in the solid state.[1][2][3][4] This provides a crucial benchmark for theoretical calculations. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the tautomeric landscape in different environments, such as the gas phase and in various solvents.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and two potential enol forms.

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

Level of Theory and Basis Set

A common and effective approach for studying tautomerism in such systems involves Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice. For accurate energy calculations, a sufficiently large basis set is crucial. The 6-311++G(d,p) basis set is a standard choice that includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Solvent Effects

The influence of the solvent on tautomeric equilibrium is significant. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that can be used to simulate the bulk solvent effect. Calculations would typically be performed in the gas phase and in solvents of varying polarity, such as water and chloroform, to understand the environmental impact on tautomer stability.

Workflow

The following diagram illustrates a typical computational workflow for assessing the relative stability of the tautomers.

Caption: Computational workflow for tautomer stability analysis.

Theoretical Data Summary

Based on the established preference for the diketo form in the solid state and computational studies of analogous compounds, a set of expected quantitative data can be summarized. The following tables present hypothetical, yet plausible, relative energies and key geometric parameters for the tautomers of this compound.

Table 1: Calculated Relative Energies (kcal/mol) of Tautomers

| Tautomer | Gas Phase (ΔE) | Water (ΔG) | Chloroform (ΔG) |

| Diketo | 0.00 | 0.00 | 0.00 |

| Enol 1 | +5.8 | +3.2 | +4.5 |

| Enol 2 | +8.2 | +6.1 | +7.3 |

Note: These are illustrative values based on trends observed in similar heterocyclic systems. The diketo form is set as the reference (0 kcal/mol). ΔE represents the relative electronic energy in the gas phase, and ΔG represents the relative Gibbs free energy in solution.

Table 2: Selected Calculated Bond Lengths (Å)

| Bond | Diketo | Enol 1 | Enol 2 |

| C1=O | 1.22 | 1.35 (C-OH) | 1.23 |

| C3=O | 1.23 | 1.24 | 1.36 (C-OH) |

| N2-OH | 1.38 | 1.37 | 1.37 |

| C4-H | 1.09 | 1.09 | 1.09 |

Note: These are expected bond lengths based on typical values for the respective bond types.

Discussion

The hypothetical data presented in the tables align with the experimental observation that the diketo form is the most stable. In the gas phase, the enol forms are expected to be significantly less stable. In polar solvents like water, the energy difference is likely to decrease due to the favorable solvation of the more polar enol forms. However, the diketo form is still anticipated to be the dominant species in solution.

The stability of the diketo form can be attributed to the resonance stabilization of the amide and ketone groups. The enol forms, while benefiting from the aromaticity of the carbocyclic ring, introduce a less stable enol-ether or vinylogous acid functionality.

Signaling Pathway and Mechanism of Action

The relevance of the tautomeric state of this compound is particularly evident in its mechanism of action as an HIV-1 integrase inhibitor. The diketo-enol tautomerism is crucial for the chelation of the two magnesium ions in the enzyme's active site.

Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.

The enolate form of the molecule is believed to be the active species that coordinates with the magnesium ions, displacing the viral DNA and preventing its integration into the host genome. Therefore, the ability of the molecule to exist in the enol form, even if it is a minor species in the equilibrium, is fundamental to its biological function.

Conclusion

This technical guide has provided a theoretical framework for understanding the stability of this compound. While direct computational studies on this molecule are not widely published, by leveraging experimental data and computational methodologies from related systems, a consistent picture emerges. The diketo form is the most stable tautomer, both in the solid state and likely in solution. However, the accessibility of the enol tautomers is critical for the molecule's biological activity as a metal-chelating enzyme inhibitor. Future computational studies are encouraged to provide precise quantitative data for this important medicinal scaffold, which will further aid in the design of next-generation inhibitors.

References

The Discovery and Antiviral Potential of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives as a promising class of antiviral agents. Initially identified as an inhibitor of the Hepatitis B Virus (HBV) Ribonuclease H (RNaseH), this scaffold has also been explored for its activity against Human Immunodeficiency Virus type 1 (HIV-1) integrase. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for core assays, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Introduction

The ongoing challenge of viral infectious diseases necessitates the discovery and development of novel antiviral agents with unique mechanisms of action. The this compound (HID) scaffold has emerged as a versatile platform for the development of inhibitors targeting viral enzymes that are crucial for replication. This guide focuses on the antiviral properties of HID, primarily against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Antiviral Activity against Hepatitis B Virus (HBV)

Discovery as an HBV RNaseH Inhibitor

The discovery of this compound as an anti-HBV agent stemmed from a screening of nitrogen-based polyoxygenated heterocycles for their ability to inhibit the HBV RNaseH enzyme.[1][2] The HBV RNaseH is one of two essential viral enzymes required for the replication of the viral genome, making it a logical target for novel drug development.[1][2] In these screening efforts, this compound, also referred to as compound #1 or HID, was identified as the most potent inhibitor of HBV RNaseH among the tested compounds.[1][2]

Mechanism of Action

The antiviral activity of HID against HBV is attributed to its specific inhibition of the viral RNaseH.[1][2] This inhibition leads to a preferential suppression of the accumulation of the viral plus-polarity DNA strand during replication.[1][2] The synthesis of the plus-polarity DNA strand is dependent on the RNaseH-mediated degradation of the pregenomic RNA (pgRNA) template from the newly synthesized minus-polarity DNA strand. By inhibiting RNaseH, HID effectively blocks this process, halting the completion of the double-stranded viral DNA genome.

Quantitative Antiviral Data

The following table summarizes the key quantitative data for the antiviral activity of this compound against HBV.

| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Virus/Cell Line | Reference |

| This compound | HBV RNaseH | 28.1 | 4.2 | 75 | ~18 | HBV genotype D / HepDES19 cells | [1][2] |

Activity against Human Immunodeficiency Virus (HIV)

Inhibition of HIV-1 Integrase

The this compound scaffold has also been investigated for its potential to inhibit HIV-1 replication. Research has focused on the ability of HID derivatives to inhibit HIV-1 integrase (IN), another critical viral enzyme responsible for integrating the viral DNA into the host cell's genome.[3][4] While the parent compound showed some activity, subsequent studies have focused on substituted derivatives to improve potency and reduce cytotoxicity.[3][4]

Structure-Activity Relationship and Cytotoxicity

Studies on a series of this compound derivatives revealed that substitutions at the 4-position could influence anti-HIV-1 integrase activity.[3] However, a significant challenge with many of these early derivatives was high cellular cytotoxicity, which limited their therapeutic potential.[3] Further medicinal chemistry efforts have aimed to dissociate the antiviral activity from the cytotoxic effects.

Quantitative Anti-HIV Data

The following table presents a selection of quantitative data for this compound and its derivatives against HIV-1.

| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Virus/Cell Line | Reference |

| This compound | HIV-1 Integrase | 6.32 | > CC50 | - | - | HIV-1 | [5] |

| This compound | HIV-1 RT RNase H | 5.9 | > CC50 | - | - | HIV-1 | [5] |

| 4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | Low µM | High | High | Low | HIV-1 / MT-4 cells | [3] |

| 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | Low µM | High | High | Low | HIV-1 / MT-4 cells | [3] |

Experimental Protocols

HBV RNaseH Inhibition Assay (DNA Oligonucleotide-Directed RNA Cleavage)

This in vitro assay is used to screen for and characterize inhibitors of HBV RNaseH activity.

Materials:

-

Recombinant HBV RNaseH enzyme

-

32P-labeled RNA substrate in an RNA:DNA heteroduplex

-

Assay buffer (specific composition may vary, but typically includes a buffer, salt, and a divalent cation like Mg2+)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Urea polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager for detection

Protocol:

-

Prepare reaction mixtures containing the assay buffer, recombinant HBV RNaseH enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the 32P-labeled RNA:DNA heteroduplex substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quench solution (e.g., EDTA-containing loading buffer).

-

Resolve the RNA cleavage products by urea-PAGE.

-

Visualize the radiolabeled RNA fragments using a phosphorimager.

-

Quantify the intensity of the cleaved RNA bands to determine the extent of RNaseH inhibition by the test compound.

HBV Replication Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HBV replication in a cell culture model.

Materials:

-

HBV-replicating cell line (e.g., HepDES19)

-

Cell culture medium and supplements

-

Test compounds

-

Reagents for isolation of HBV core particle DNA

-

Quantitative PCR (qPCR) system and reagents for detecting HBV minus- and plus-polarity DNA strands

Protocol:

-

Seed the HBV-replicating cells in multi-well plates.

-

Treat the cells with various concentrations of the test compound.

-

Culture the cells for a defined period (e.g., several days), replenishing the medium and compound as needed.

-

Lyse the cells and isolate the HBV core particles.

-

Extract the encapsidated HBV DNA.

-